4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
CAS No.: 1018648-02-6
Cat. No.: VC8038435
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline - 1018648-02-6](/images/structure/VC8038435.png)
Specification
CAS No. | 1018648-02-6 |
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Molecular Formula | C11H14N4O |
Molecular Weight | 218.26 g/mol |
IUPAC Name | 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline |
Standard InChI | InChI=1S/C11H14N4O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,7,12H2,1-2H3 |
Standard InChI Key | WCMJODXTHHWMEV-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The compound is systematically named 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline under IUPAC guidelines . Alternative synonyms include ALBB-035320 and MFCD10034827, reflecting its use in diverse research contexts .
Molecular Architecture
The structure comprises three distinct regions:
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N,N-Dimethylaniline moiety: A benzene ring substituted with a dimethylamino group (-N(CH)) at the para position.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
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Aminomethyl substituent: A -CHNH group attached to the oxadiazole ring.
The SMILES notation accurately represents this arrangement .
Spectral and Computational Identifiers
Synthesis and Reaction Pathways
Hypothesized Synthesis Route
While direct synthesis data for this compound is sparse, analogous methodologies for oxadiazole derivatives suggest a multi-step process:
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Formation of the Oxadiazole Core:
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Introduction of the Aminomethyl Group:
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Alkylation or reductive amination of a precursor containing a cyanomethyl group.
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Coupling with N,N-Dimethylaniline:
Comparative Reaction Data from Analogues
A related compound, 4-(aminomethyl)-N,N-dimethylaniline (CAS: 19293-58-4), employs:
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Reductive Amination: Sodium triacetoxyborohydride-mediated reduction of imine intermediates .
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Solid-Phase Synthesis: Use of resin-bound intermediates for stepwise functionalization .
Physicochemical Properties
Solubility and Partitioning
Property | Value/Description | Source Compound Reference |
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Log P (octanol-water) | Estimated 1.3–1.8 | |
Water Solubility | ~2–4 mg/mL (similar to analogues) | |
TPSA | 29.26 Ų |
The compound’s Topological Polar Surface Area (TPSA) indicates moderate polarity, influencing its bioavailability and membrane permeability .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks for N-H (3300 cm), C=N (1600 cm), and aromatic C-H (3050 cm).
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NMR: NMR would show signals for dimethylamino protons (~2.8 ppm), aromatic protons (6.5–7.5 ppm), and aminomethyl protons (~3.3 ppm) .
Biological and Industrial Applications
Pharmaceutical Relevance
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